6-Bromo-4-methoxyquinoline

Synthetic Chemistry Process Optimization Yield Benchmarking

Researchers requiring regiospecific brominated quinoline building blocks for cross-coupling campaigns face supply inconsistency and isomer contamination risks. 6-Bromo-4-methoxyquinoline (CAS 874792-20-8) directly addresses these challenges. - Enables reliable Suzuki-Miyaura and Buchwald-Hartwig diversification; the 6-bromo substitution pattern is confirmed to alter reactivity and biological activity profiles versus 4- or 8-bromo isomers. - Achieves a 90.8% synthetic yield from the chloro precursor, supporting cost-effective scale-up. - An optimal LogP of 3.18 and LogD of 3.17 provide a favorable lipophilicity starting point for CNS-penetrant kinase inhibitor or GPCR modulator libraries.

Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
CAS No. 874792-20-8
Cat. No. B1521122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-methoxyquinoline
CAS874792-20-8
Molecular FormulaC10H8BrNO
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESCOC1=C2C=C(C=CC2=NC=C1)Br
InChIInChI=1S/C10H8BrNO/c1-13-10-4-5-12-9-3-2-7(11)6-8(9)10/h2-6H,1H3
InChIKeyAWLGLUBASOBKNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4-methoxyquinoline Product Profile


6-Bromo-4-methoxyquinoline (CAS 874792-20-8, MFCD04036192) is a brominated quinoline heterocycle with a methoxy substituent at the 4-position and bromine at the 6-position . The compound has the molecular formula C10H8BrNO and a molecular weight of 238.08 g/mol . Its physicochemical properties include a LogP of approximately 3.1–3.18, a boiling point of 303.2 ± 22.0 °C (predicted), and a density of 1.516 ± 0.06 g/cm³ (predicted) . The compound is widely utilized as an in-stock building block in medicinal chemistry [1] and is documented as a synthetic intermediate in multiple pharmaceutical patents, including US2006/63805 A1 and WO2010/20363 A1 .

In-stock building block for cross-coupling (Suzuki, Buchwald-Hartwig)
4-methoxy group provides electronic activation for Pd-catalyzed reactions
Multi-supplier availability supports rapid procurement

6-Bromo-4-methoxyquinoline Isomer Specificity


Substituting 6-bromo-4-methoxyquinoline with other quinoline analogs or positional isomers introduces material risk in research reproducibility and synthetic outcomes. The regiospecific placement of the bromine atom at the 6-position versus the 4- or 8-position fundamentally alters reactivity in cross-coupling chemistry (e.g., Suzuki, Buchwald-Hartwig) and can lead to divergent biological activity profiles . In antiviral studies, the 6-bromo substitution pattern demonstrated differential sensitivity to drug-resistant viral mutants compared to the 8-bromo analog—the 6-bromo variant lost potency against the ALLINI-resistant IN A128T mutant virus while the 8-bromo analog retained full effectiveness [1]. Additionally, the methoxy group at the 4-position influences electronic properties and steric hindrance, modulating the compound's behavior in electrophilic substitution reactions . These functional group position-specific effects cannot be assumed transferable across regioisomers.

6-Br vs 8-Br Regioisomer
Bromine position alters cross-coupling reactivity and reported antiviral response profile; activity against drug-resistant mutants may differ.
Methoxy Position Specificity
4-methoxy substitution influences electronic character and steric environment; analogs with different substitution patterns may shift reaction outcomes.
Quinoline Analog Substitution
Other quinoline scaffolds lacking 6-Br or 4-OMe may not reproduce the same synthetic or biological profile; regioisomer-specific behavior should be verified.

6-Bromo-4-methoxyquinoline Comparative Evidence


Synthetic Yield vs 4-Chloro Analog

In the nucleophilic aromatic substitution reaction of 6-bromo-4-chloroquinoline with sodium methoxide in methanol, 6-bromo-4-methoxyquinoline was isolated in 90.8% yield [1]. This yield exceeds the typical 70–85% yields reported for analogous methoxy substitution reactions of chloroquinolines under similar conditions, representing a 5–20 percentage point improvement [2].

Synthetic Yield
Class-level inference
90.8% yield
vs ~70–85% class baseline
Supports synthesis scale-up and process economics context
Experimental yield from 6-bromo-4-chloroquinoline; class-level yield comparison
Synthetic Chemistry Process Optimization Yield Benchmarking

Lipophilicity Differentiation

6-Bromo-4-methoxyquinoline exhibits an ACD/LogP of 3.18 and an ACD/LogD at pH 7.4 of 3.171 . These values distinguish it from 4-methoxyquinoline (lacking the 6-bromo substituent; calculated LogP ~2.3–2.5) and from 6-bromoquinoline (lacking the 4-methoxy group; calculated LogP ~2.7–2.9) [1].

Lipophilicity
Class-level inference
LogP 3.18, LogD 3.17
vs 4-methoxyquinoline (~2.3–2.5), 6-bromoquinoline (~2.7–2.9)
Provides differentiated lipophilicity starting point for lead optimization
Calculated values (ACD/Labs); experimental LogP not reported
ADME Prediction Lipophilicity Drug-likeness

Commercial Availability Comparison

6-Bromo-4-methoxyquinoline is widely listed as an in-stock building block across multiple global suppliers with pricing at €64.00/g from European sources and £25.00/g from UK sources . In contrast, the direct synthetic precursor 6-bromo-4-chloroquinoline is less frequently stocked as a standard catalog item and often requires custom synthesis, incurring longer lead times and higher minimum order quantities [1].

Availability
Head-to-head
In-stock, €64–25/g
vs custom synthesis for 6-bromo-4-chloroquinoline
Enables rapid procurement and budget predictability
Supplier catalog data as of 2026; 33+ stock items from 11+ suppliers
Procurement Supply Chain Building Block Availability

Cross-Coupling Building Block Utility

6-Bromo-4-methoxyquinoline serves as a direct substrate for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids and Buchwald-Hartwig amination . This synthetic utility is shared with other bromoquinolines; however, the 4-methoxy group provides electronic activation that can accelerate oxidative addition compared to unsubstituted or electron-deficient analogs . In HIV-1 integrase allosteric inhibitor (ALLINI) development, the 6-bromo substitution pattern demonstrated distinct antiviral properties that could be further elaborated via coupling chemistry [1].

Cross-Coupling Utility
Class-level inference
Active substrate; 4-OMe electronic activation
vs unsubstituted or electron-deficient analogs
Supports diversification through cross-coupling handle and activation context
Quantitative coupling yields not reported; antiviral profile context-dependent
Suzuki Coupling Medicinal Chemistry C-C Bond Formation

6-Bromo-4-methoxyquinoline Application Scenarios


Medicinal Chemistry Library Synthesis

Procurement of 6-bromo-4-methoxyquinoline is indicated for medicinal chemistry groups conducting Suzuki-Miyaura or Buchwald-Hartwig diversification campaigns. The 90.8% synthetic yield reported from the chloro precursor [1] supports cost-effective scale-up, while the compound's in-stock availability from multiple suppliers (€64.00/g, £25.00/g) enables rapid project initiation without custom synthesis delays. The electronically activating 4-methoxy group facilitates cross-coupling reactions , making this building block suitable for generating focused libraries of quinoline-based kinase inhibitors or GPCR modulators.

HIV-1 ALLINI SAR Studies

For virology and antiviral drug discovery programs targeting HIV-1 integrase, 6-bromo-4-methoxyquinoline represents a key scaffold for SAR exploration. Studies have established that the 6-bromo substitution pattern confers distinct antiviral properties in ALLINI development, but with differential sensitivity to drug-resistant viral mutants—the 6-bromo analog loses potency against the ALLINI-resistant IN A128T mutant virus while the 8-bromo analog retains full effectiveness [2]. This differential resistance profile makes the compound valuable for probing allosteric binding site interactions and for developing resistance-informed inhibitor design strategies.

Scale-Up and Cost Optimization

Chemical process development teams selecting starting materials for kilogram-scale synthesis should consider 6-bromo-4-methoxyquinoline based on its demonstrated 90.8% isolated yield from 6-bromo-4-chloroquinoline under standard nucleophilic aromatic substitution conditions (NaOMe/MeOH, 120 °C, 15 h) [1]. This yield benchmark, exceeding the typical 70–85% class baseline for analogous methoxy substitution [3], translates to improved atom economy and reduced cost of goods in multi-step syntheses. The compound's well-characterized physical properties (LogP 3.18, LogD 3.171) also facilitate predictable purification and isolation protocols.

ADME Optimization for Lead Discovery

Drug discovery teams optimizing lead compounds for oral bioavailability should evaluate 6-bromo-4-methoxyquinoline as a core scaffold based on its favorable lipophilicity profile. With a calculated LogP of 3.18 and LogD (pH 7.4) of 3.171 , the compound occupies an optimal lipophilicity window for CNS penetration (LogP 2–4) while maintaining acceptable aqueous solubility characteristics. This LogP value represents a +0.7–0.9 unit increase over 4-methoxyquinoline and +0.3–0.5 units over 6-bromoquinoline [4], providing a distinct physicochemical starting point that can reduce the number of property-optimization cycles required during lead maturation.

Application
Selection Property
Validation Focus
Medicinal chemistry library synthesis
In-stock building block with cross-coupling handle and 4-methoxy electronic activation
Library diversification efficiency and synthetic step reduction
HIV-1 integrase ALLINI SAR studies
6-bromo regioisomer with distinct antiviral research profile
Resistance-mutant response context and allosteric binding site interpretation
Process scale-up and cost optimization
Reported high-yielding synthetic route from 6-bromo-4-chloroquinoline
Atom economy and cost-of-goods assessment in multi-step synthesis
Lead optimization for ADME properties
Calculated lipophilicity profile in a CNS-compatible range
Membrane permeability potential and property-optimization assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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